2-[(Naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one
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Overview
Description
2-[(Naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one is a heterocyclic compound that features a naphthalene ring fused to a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one typically involves the reaction of naphthalene derivatives with thiazole precursors. One common method is the cyclization of naphthylmethyl ketones with thioamides under acidic conditions. This reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the thiazole ring.
Industrial Production Methods
Industrial production of this compound can be achieved through a multi-step synthesis process that includes the preparation of naphthylmethyl ketones, followed by their reaction with thioamides. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are often used to enhance the reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-[(Naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the naphthalene ring and the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted naphthalene and thiazole derivatives.
Scientific Research Applications
2-[(Naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-[(Naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor-mediated pathways, the compound can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2-[(Naphthalen-2-yl)methyl]-1,3-thiazole: Similar structure but with a different position of the thiazole ring.
2-[(Naphthalen-2-yl)methyl]-1,2,4-thiadiazole: Contains an additional nitrogen atom in the ring.
2-[(Naphthalen-2-yl)methyl]-1,2,3-triazole: Features a triazole ring instead of a thiazole ring.
Uniqueness
2-[(Naphthalen-2-yl)methyl]-1,2-thiazol-3(2H)-one is unique due to its specific ring structure, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
CAS No. |
918107-63-8 |
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Molecular Formula |
C14H11NOS |
Molecular Weight |
241.31 g/mol |
IUPAC Name |
2-(naphthalen-2-ylmethyl)-1,2-thiazol-3-one |
InChI |
InChI=1S/C14H11NOS/c16-14-7-8-17-15(14)10-11-5-6-12-3-1-2-4-13(12)9-11/h1-9H,10H2 |
InChI Key |
VKZAXEGRPXHCLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)CN3C(=O)C=CS3 |
Origin of Product |
United States |
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